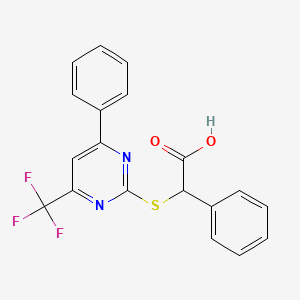![molecular formula C18H20N2O2S B12262917 4-({1-[2-(Ethylsulfanyl)benzoyl]azetidin-3-yl}oxy)-2-methylpyridine](/img/structure/B12262917.png)
4-({1-[2-(Ethylsulfanyl)benzoyl]azetidin-3-yl}oxy)-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({1-[2-(Ethylsulfanyl)benzoyl]azetidin-3-yl}oxy)-2-methylpyridine is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, a benzoyl group, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[2-(Ethylsulfanyl)benzoyl]azetidin-3-yl}oxy)-2-methylpyridine typically involves multiple steps:
-
Formation of the Azetidine Ring: : The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions. For example, starting from a β-amino alcohol, cyclization can be achieved using a strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran.
-
Introduction of the Benzoyl Group: : The benzoyl group can be introduced via an acylation reaction. This can be done using benzoyl chloride in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.
-
Attachment of the Ethylsulfanyl Group: : The ethylsulfanyl group can be introduced through a nucleophilic substitution reaction. Ethylthiol can react with a suitable leaving group on the benzoyl precursor under mild conditions.
-
Formation of the Pyridine Ring: : The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-methylpyridine and an aldehyde or ketone.
-
Final Coupling: : The final step involves coupling the azetidine and pyridine moieties. This can be achieved through an etherification reaction, where the hydroxyl group on the azetidine reacts with a halogenated pyridine derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to increase reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 4-({1-[2-(Ethylsulfanyl)benzoyl]azetidin-3-yl}oxy)-2-methylpyridine can be used as a building block for more complex molecules
Biology
In biological research, this compound can be used to study the effects of azetidine and pyridine derivatives on biological systems. Its potential as a pharmacophore makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
Medicinally, this compound could be explored for its potential therapeutic effects. The presence of the azetidine ring, which is known for its biological activity, along with the pyridine ring, could make it a candidate for developing new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-({1-[2-(Ethylsulfanyl)benzoyl]azetidin-3-yl}oxy)-2-methylpyridine would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors. The azetidine ring could mimic natural substrates, while the pyridine ring could facilitate binding to specific sites. The ethylsulfanyl group could enhance lipophilicity, improving cell membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
- 4-({1-[2-(Methylsulfanyl)benzoyl]azetidin-3-yl}oxy)-2-methylpyridine
- 4-({1-[2-(Ethylsulfanyl)benzoyl]azetidin-3-yl}oxy)-3-methylpyridine
- 4-({1-[2-(Ethylsulfanyl)benzoyl]azetidin-3-yl}oxy)-2-ethylpyridine
Uniqueness
The uniqueness of 4-({1-[2-(Ethylsulfanyl)benzoyl]azetidin-3-yl}oxy)-2-methylpyridine lies in its specific combination of functional groups. The presence of the ethylsulfanyl group provides distinct chemical reactivity and biological activity compared to similar compounds with different substituents. The azetidine ring adds to its potential biological activity, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C18H20N2O2S |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
(2-ethylsulfanylphenyl)-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]methanone |
InChI |
InChI=1S/C18H20N2O2S/c1-3-23-17-7-5-4-6-16(17)18(21)20-11-15(12-20)22-14-8-9-19-13(2)10-14/h4-10,15H,3,11-12H2,1-2H3 |
Clave InChI |
YONYGNJBJHJYNA-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=CC=CC=C1C(=O)N2CC(C2)OC3=CC(=NC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12262839.png)
![4-bromo-1-{[1-(3-methylbutyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12262840.png)
![2-(4-Fluorophenoxy)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}ethan-1-one](/img/structure/B12262848.png)
![4-[6-methyl-2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12262856.png)
![1-Ethyl-4-[4-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B12262860.png)
![4-Methoxy-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B12262864.png)
![2-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine](/img/structure/B12262867.png)
![1-(4-Fluorophenyl)-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B12262871.png)
![7-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoline](/img/structure/B12262881.png)

![4-Methyl-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12262902.png)

![4-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B12262916.png)
![4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12262923.png)
